Lipophilicity and Predicted Physicochemical Profile of 4-(2-Cyclohexylethyl)aniline vs. Ether and Phenyl Analogs
The lipophilicity (cLogP) of 4-(2-cyclohexylethyl)aniline is predicted to be approximately 5.88, based on computational estimates from the SlogP model [1]. This value is significantly higher than that of its ether analog, 4-(2-cyclohexylethoxy)aniline, which has a reported logP of 3.38 [2], and its phenyl analog, 4-(2-phenylethyl)aniline, with a cLogP of 2.55 [3]. The increased lipophilicity is expected to enhance membrane permeability but may also reduce aqueous solubility. This data is based on predicted values, and direct experimental confirmation is not currently available.
| Evidence Dimension | Lipophilicity (cLogP or LogP) |
|---|---|
| Target Compound Data | ~5.88 (predicted SlogP) |
| Comparator Or Baseline | 4-(2-Cyclohexylethoxy)aniline: LogP 3.38; 4-(2-Phenylethyl)aniline: cLogP 2.55 |
| Quantified Difference | Target compound is >2.5 log units more lipophilic than ether analog and >3.3 log units more lipophilic than phenyl analog. |
| Conditions | Computational prediction models (SlogP, cLogP) |
Why This Matters
Lipophilicity is a critical determinant of bioavailability, membrane permeability, and off-target binding in drug discovery; the substantially higher predicted value suggests a different pharmacokinetic profile compared to analogs.
- [1] MMsINC Database. 4-(2-Cyclohexylethyl)aniline SlogP prediction. View Source
- [2] PrenDB. LogP for 4-(2-Cyclohexylethoxy)aniline derivative. View Source
- [3] PostEra COVID Moonshot. cLogP for 4-(2-phenylethyl)aniline. View Source
